2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-PYRAZOL-1-YL)PYRIDINE: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
IMIDAZO[1,2-A]PYRIMIDINE: Another heterocyclic compound with a fused imidazole and pyrimidine ring system.
Uniqueness
2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE is unique due to its combination of functional groups and the presence of both pyridine and pyrrole rings.
Properties
Molecular Formula |
C20H20N4O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-pyrrol-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H20N4O/c1-15-19(24-10-6-7-11-24)18(14-25-2)17(12-21)20(23-15)22-13-16-8-4-3-5-9-16/h3-11H,13-14H2,1-2H3,(H,22,23) |
InChI Key |
UCCWIQUFPAZCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)N3C=CC=C3 |
Origin of Product |
United States |
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